molecular formula C5H12N2O3S B3185587 Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- CAS No. 117766-00-4

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

Cat. No.: B3185587
CAS No.: 117766-00-4
M. Wt: 180.23 g/mol
InChI Key: ZFZUWZZXJPJDRB-UHFFFAOYSA-N
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Description

Methanesulfonic acid derivatives are critical in organic and pharmaceutical chemistry due to their strong acidity, stability, and solubility. The compound Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- features a methanesulfonic acid backbone substituted with ethylamino (-NHCH₂CH₃) and ethylimino (-N=CHCH₃) groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylamino(ethylimino)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c1-3-6-5(7-4-2)11(8,9)10/h3-4H2,1-2H3,(H,6,7)(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZUWZZXJPJDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCC)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)- (CAS No. 117766-00-4), is a compound with potential biological significance due to its structural characteristics and chemical properties. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

Methanesulfonic acid derivatives are known for their stability and solubility in various solvents, making them suitable for diverse applications. The specific structure of 1-(ethylamino)-1-(ethylimino)- contributes to its reactivity and interaction with biological systems.

The biological activity of methanesulfonic acid derivatives often involves interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, its structural similarity to other known inhibitors suggests potential activity against lysine-specific demethylase-1 (LSD1), which is involved in epigenetic regulation and has implications in cancer therapy.
  • Protein Interaction : It may also interact with proteins that contain cyclopropane rings, influencing their stability and function. This interaction is crucial for understanding the role of cyclopropane-containing amino acids in protein dynamics .

Medicinal Chemistry

Research indicates that methanesulfonic acid derivatives can serve as scaffolds for developing new therapeutics. Specifically:

  • Cancer Treatment : Compounds targeting LSD1 have shown promise in preclinical models for treating various cancers, including leukemia and solid tumors .
  • Neurodegenerative Diseases : The inhibition of LSD1 is also being explored for potential benefits in conditions like Alzheimer’s disease and schizophrenia.

Case Studies

Several studies highlight the efficacy of methanesulfonic acid derivatives in biological applications:

  • Inhibition Studies : A study demonstrated that methanesulfonic acid derivatives significantly inhibited LSD1 activity in vitro, leading to increased histone methylation and altered gene expression profiles in cancer cell lines .
  • Synthesis Applications : The compound has been used effectively as a reagent in organic synthesis, facilitating the formation of complex molecules under mild conditions. This includes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, showcasing its versatility as a building block in medicinal chemistry .

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
LSD1 InhibitionSignificant inhibition observed; potential for cancer therapy
Organic SynthesisEffective reagent for synthesizing complex molecules
Neurodegenerative DiseasesPotential therapeutic applications explored

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonic Acid, 1-(Dimethylamino)-1-Thioxo- (CAS 123038-90-4)

  • Structure: C₃H₇NO₃S₂, with a dimethylamino (-N(CH₃)₂) and thioxo (-S=O) group .
  • Key Differences: Substituent Effects: The ethyl groups in the target compound enhance steric bulk compared to dimethylamino, likely increasing basicity (pKa) due to inductive electron donation from alkyl chains. Redox Behavior: The thioxo group in CAS 123038-90-4 introduces sulfur-based redox activity, absent in the ethylimino-substituted target compound. Solubility: Sulfonic acid groups generally improve water solubility, but the thioxo group may reduce polarity compared to the ethylimino group.

1-(1,3-Benzodioxol-5-yl)-2-(Ethylamino)butan-1-one (Eutylone, CAS 57413-43-1)

  • Structure: C₁₅H₂₁NO₂, featuring an ethylamino group attached to a benzodioxolyl-butanone scaffold .
  • Key Differences :
    • Functional Groups : Eutylone lacks the sulfonic acid moiety, reducing acidity and increasing lipophilicity.
    • Biological Activity : The sulfonic acid group in the target compound may enhance bioavailability and metabolic stability compared to Eutylone’s ketone-dominated structure.

Copper(II) Complexes with N₂S₂ Donor Ligands

  • Structure : Example: [Cu(bmdhp)(OH₂)][ClO₄]₂, where bmdhp = 1,7-bis(N-methylbenzimidazol-2′-yl)-2,6-dithiaheptane .
  • Key Differences :
    • Coordination Chemistry : The target compound lacks metal-binding sites, whereas N₂S₂ ligands facilitate stable coordination with transition metals like Cu(II).
    • Redox Stability : Metal complexes exhibit autoreduction tendencies, whereas the target compound’s redox behavior is governed by its organic substituents.

Physicochemical Properties and Reactivity

Basicity and Electronic Effects

  • Ethylamino vs. Dimethylamino: Ethylamino groups (as in the target compound) exhibit stronger electron-donating effects than dimethylamino groups, increasing basicity. For example, 1-(diethylamino)anthraquinone shows higher basicity in acetonitrile than methyl-substituted analogs .
  • Protonation Sites: Quantum-chemical calculations suggest that protonation occurs preferentially at the imino nitrogen, stabilizing the conjugate acid via resonance .

Redox Behavior

  • Electrochemical Reduction: Substituted anthraquinones with ethylamino groups undergo two-step reduction (EE mechanism), while dimethylamino analogs follow an ECE mechanism due to water interactions . This implies that the target compound’s ethylimino group may stabilize reduced intermediates, altering redox pathways.

Q & A

Q. What are the recommended synthetic pathways for Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves stepwise functionalization of the methanesulfonic acid core. For example, intermediates with ethylamino groups can be prepared via nucleophilic substitution using ethylamine derivatives under anhydrous conditions . Optimization may include:

  • Temperature Control : Maintaining 0–5°C during sulfonation to prevent side reactions (e.g., over-sulfonation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
  • Catalysis : Using mild bases (e.g., triethylamine) to neutralize acidic byproducts and drive the reaction forward .
    Yield improvements (>80%) are achievable via iterative pH adjustment (pH 6–7) and purification by recrystallization in ethanol/water mixtures .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine orthogonal analytical techniques:

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) using a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
    • FT-IR : Confirm sulfonic acid (S=O stretch ~1170 cm⁻¹) and imino groups (C=N stretch ~1640 cm⁻¹) .
    • NMR : ¹H NMR should show ethylamino protons (δ 1.2–1.4 ppm, triplet) and methanesulfonic protons (δ 3.3–3.5 ppm, singlet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the structure .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent thermal degradation or photolysis .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the imino group .
  • Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless stabilized at pH 6–7 .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different pH conditions, and what degradants form?

Methodological Answer:

  • Acidic Conditions (pH < 4) : Protonation of the imino group leads to hydrolysis, forming methanesulfonic acid and ethylamine derivatives (e.g., 1-(ethylamino)ethane) .
  • Basic Conditions (pH > 9) : Dealkylation occurs, yielding sulfonate salts and ethylene imine byproducts .
    Analytical Strategy :
    • Use UPLC-MS to track degradants (e.g., m/z 154 for ethylamine fragments) .
    • Kinetic studies via pH-static titrations reveal degradation half-lives (t₁/₂ = 12–48 hours at 25°C) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or amine oxidases, focusing on hydrogen bonding with the sulfonic acid group .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., ethyl vs. methyl groups) on inhibitory potency using Hammett σ constants .

Q. How can researchers resolve contradictions in reported toxicity data?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols using:

  • In Vitro Assays : Ames test (TA98 strain) for mutagenicity at 0.1–100 µM doses; compare with positive controls (e.g., ethyl methanesulfonate) .
  • In Vivo Models : Zebrafish embryos (FET test) to assess acute toxicity (LC₅₀) and teratogenicity .
  • Mechanistic Studies : ROS detection via DCFH-DA fluorescence to clarify oxidative stress contributions .

Q. What strategies enhance the compound’s utility as a building block in multi-step syntheses?

Methodological Answer:

  • Protection/Deprotection : Use Boc groups for ethylamino protection during cross-coupling reactions .
  • Functionalization : Introduce click chemistry handles (e.g., alkyne tags) via sulfonic acid esterification .
  • Scale-Up : Continuous flow reactors with in-line IR monitoring to maintain stoichiometric precision .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-
Reactant of Route 2
Reactant of Route 2
Methanesulfonic acid, 1-(ethylamino)-1-(ethylimino)-

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